(4-tert-Butyl-benzyl)-furan-2-ylmethyl-amine (4-tert-Butyl-benzyl)-furan-2-ylmethyl-amine
Brand Name: Vulcanchem
CAS No.: 436088-73-2
VCID: VC21296836
InChI: InChI=1S/C16H21NO/c1-16(2,3)14-8-6-13(7-9-14)11-17-12-15-5-4-10-18-15/h4-10,17H,11-12H2,1-3H3
SMILES: CC(C)(C)C1=CC=C(C=C1)CNCC2=CC=CO2
Molecular Formula: C16H21NO
Molecular Weight: 243.34 g/mol

(4-tert-Butyl-benzyl)-furan-2-ylmethyl-amine

CAS No.: 436088-73-2

Cat. No.: VC21296836

Molecular Formula: C16H21NO

Molecular Weight: 243.34 g/mol

* For research use only. Not for human or veterinary use.

(4-tert-Butyl-benzyl)-furan-2-ylmethyl-amine - 436088-73-2

Specification

CAS No. 436088-73-2
Molecular Formula C16H21NO
Molecular Weight 243.34 g/mol
IUPAC Name 1-(4-tert-butylphenyl)-N-(furan-2-ylmethyl)methanamine
Standard InChI InChI=1S/C16H21NO/c1-16(2,3)14-8-6-13(7-9-14)11-17-12-15-5-4-10-18-15/h4-10,17H,11-12H2,1-3H3
Standard InChI Key YDZHFZGKDAAJJE-UHFFFAOYSA-N
SMILES CC(C)(C)C1=CC=C(C=C1)CNCC2=CC=CO2
Canonical SMILES CC(C)(C)C1=CC=C(C=C1)CNCC2=CC=CO2

Introduction

Chemical Structure and Properties

Structural Characteristics

(4-tert-Butyl-benzyl)-furan-2-ylmethyl-amine possesses a distinct chemical structure that combines multiple functional groups into a single molecule. At its core, this compound features a secondary amine (-NH-) that bridges two aromatic components: a 4-tert-butylbenzyl group and a furan-2-ylmethyl group. The 4-tert-butylbenzyl portion consists of a benzene ring with a tert-butyl substituent in the para position relative to the methylene group that connects to the nitrogen atom. The tert-butyl group (-C(CH3)3) introduces significant steric bulk and hydrophobic character to this region of the molecule. On the other side of the nitrogen, the furan-2-ylmethyl group incorporates a five-membered heterocyclic aromatic ring containing an oxygen atom, connected to the nitrogen via a methylene linker. This arrangement of functional groups creates a molecule with multiple potential interaction sites for hydrogen bonding, π-π stacking, and other non-covalent interactions that influence its chemical behavior and applications.

Physical and Chemical Properties

The physical and chemical properties of (4-tert-Butyl-benzyl)-furan-2-ylmethyl-amine are determined by its structural features and molecular composition. With a molecular formula of C16H21NO and a molecular weight of 243.34 g/mol, this compound exists as a synthetic organic molecule with specific reactivity patterns . The presence of two aromatic rings contributes to its stability and potential for π-stacking interactions, while the secondary amine provides a site for hydrogen bonding and further chemical modifications. The compound's identity can be precisely defined through various chemical identifiers as shown in Table 1.

Table 1: Key Properties and Identifiers of (4-tert-Butyl-benzyl)-furan-2-ylmethyl-amine

PropertyValue
Molecular FormulaC16H21NO
Molecular Weight243.34 g/mol
CAS Number436088-73-2
IUPAC Name1-(4-tert-butylphenyl)-N-(furan-2-ylmethyl)methanamine
Standard InChIInChI=1S/C16H21NO/c1-16(2,3)14-8-6-13(7-9-14)11-17-12-15-5-4-10-18-15/h4-10,17H,11-12H2,1-3H3
Standard InChIKeyYDZHFZGKDAAJJE-UHFFFAOYSA-N
SMILESCC(C)(C)C1=CC=C(C=C1)CNCC2=CC=CO2

The reactivity of this compound is primarily governed by the secondary amine group, which can participate in various reactions including acylation, alkylation, and condensation reactions. The furan ring introduces additional reactivity patterns characteristic of heteroaromatic systems, including potential for electrophilic aromatic substitution reactions and Diels-Alder cycloadditions. Meanwhile, the tert-butyl group enhances the lipophilicity of the molecule, potentially affecting its solubility in various solvents and its interactions with biological membranes or material surfaces.

Synthesis and Preparation Methods

Advanced Synthesis Techniques

Recent advancements in synthetic organic chemistry have introduced more efficient methods that could potentially be applied to the synthesis of (4-tert-Butyl-benzyl)-furan-2-ylmethyl-amine. Microwave-assisted synthesis represents one such approach that has been successfully applied to related furan-containing compounds . This technique offers several advantages including significantly reduced reaction times, improved yields, and often higher product purity. For instance, research on the synthesis of amide and ester derivatives containing furan rings has demonstrated the efficacy of microwave radiation in conjunction with coupling reagents such as DMT/NMM/TsO- or EDC . These methods could potentially be adapted for the synthesis of (4-tert-Butyl-benzyl)-furan-2-ylmethyl-amine, particularly for the critical step of forming the amine bond. Additional modern approaches might include continuous flow synthesis, which offers improved safety profiles for scaling up reactions, or solid-phase synthesis techniques that facilitate purification and handling.

Applications in Medicinal Chemistry

As a Building Block in Drug Development

Applications in Materials Science

Development of Novel Materials

In the field of materials science, (4-tert-Butyl-benzyl)-furan-2-ylmethyl-amine offers potential applications in the development of novel materials with specific functional properties. The compound's structural features, particularly its aromatic components and amine functionality, make it suitable for incorporation into polymers, coordination complexes, and other advanced materials. The furan ring, being a five-membered heterocycle with distinct electronic properties, can contribute to materials with interesting optical and electronic characteristics. When incorporated into larger molecular frameworks, this compound can influence properties such as thermal stability, solubility parameters, and intermolecular interactions within the material matrix. The secondary amine provides a reactive site for further functionalization or cross-linking, allowing for the design of materials with tailored physical and chemical properties. Additionally, the tert-butyl group can influence the packing behavior of molecules in solid-state applications, potentially affecting crystallinity, mechanical properties, and thermal characteristics of the resulting materials.

Related Compounds and Derivatives

Amide Derivatives

Property(4-tert-Butyl-benzyl)-furan-2-ylmethyl-amineN-(4-tert-butylbenzyl)-N-(furan-2-ylmethyl)-2-phenoxyacetamide
Molecular FormulaC16H21NOC24H27NO3
Molecular Weight243.34 g/mol377.5 g/mol
CAS Number436088-73-2874191-80-7
Functional GroupsSecondary amineTertiary amide, ether
Additional FeaturesNonePhenoxy group
H-bond Donors1 (N-H)0
H-bond Acceptors2 (N, furan O)4 (N, furan O, carbonyl O, ether O)

Structurally Related Compounds

Beyond direct derivatives, several compounds sharing structural similarities with (4-tert-Butyl-benzyl)-furan-2-ylmethyl-amine have been reported in the scientific literature. One such example is 4-tert-Butyl benzyl mercaptan (CAS: 7252-86-0), which features the 4-tert-butylbenzyl moiety but replaces the aminomethylfuran portion with a thiol group . This compound, with molecular formula C11H16S and molecular weight 180.310 g/mol, represents a simpler structure that maintains the lipophilic 4-tert-butylbenzyl group but introduces different chemical reactivity through the thiol functionality. Another significant class of related compounds includes the N-4-methansulfonamidobenzyl-N'-2-substituted-4-tert-butylbenzyl thioureas, which incorporate the 4-tert-butylbenzyl group within thiourea derivatives . These compounds have demonstrated notable biological activity, particularly as modulators of the vanilloid receptor. Structure-activity relationship studies on these derivatives have highlighted the importance of substitution patterns, particularly at the 2-position of the 4-tert-butylbenzyl moiety, for optimizing biological activity. These structurally related compounds illustrate the versatility of the 4-tert-butylbenzyl scaffold and provide insights into potential modifications that could enhance the properties or applications of (4-tert-Butyl-benzyl)-furan-2-ylmethyl-amine itself .

Current Research and Future Perspectives

Current Status in Chemical Research

Despite being listed as a discontinued product by some chemical suppliers , (4-tert-Butyl-benzyl)-furan-2-ylmethyl-amine continues to hold relevance in contemporary chemical research. The compound represents an important structural scaffold that can serve as a building block for more complex molecules with applications in both medicinal chemistry and materials science. Current research involving this compound or its structural analogues focuses primarily on exploring its potential as an intermediate in the synthesis of pharmacologically active compounds or functional materials. The combination of a lipophilic 4-tert-butylbenzyl group with a furan-2-ylmethyl amine creates a versatile molecular platform that can be further modified to introduce additional functional groups or structural features. While commercial availability may be limited, custom synthesis routes allow researchers to access this compound when needed for specific applications. The continued interest in this compound reflects the broader importance of specialized synthetic organic molecules in advancing various fields of chemical research, from drug discovery to materials development.

Future Research Directions

Looking forward, several promising research directions could further expand our understanding and application of (4-tert-Butyl-benzyl)-furan-2-ylmethyl-amine. One significant area for future research involves the development of more efficient and environmentally friendly synthesis routes, potentially incorporating green chemistry principles or advanced synthesis technologies such as continuous flow processes or microwave assistance . Such advancements could make the compound more accessible for research applications while reducing environmental impact. Another promising direction involves more systematic exploration of structure-activity relationships through the synthesis and evaluation of derivatives with various modifications to the basic scaffold. This approach could identify optimized structures for specific applications, whether in drug development or materials science. In the pharmaceutical domain, future research might focus on exploring the potential of this compound and its derivatives as scaffolds for drugs targeting specific receptor families or addressing particular therapeutic challenges. For materials applications, research could investigate the incorporation of this compound into polymers, coordination complexes, or other advanced materials to achieve specific functional properties for electronic, optical, or sensing applications.

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